Allylboronic acid pinacol ester

Catalog No.
S673029
CAS No.
72824-04-5
M.F
C9H17BO2
M. Wt
168.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylboronic acid pinacol ester

CAS Number

72824-04-5

Product Name

Allylboronic acid pinacol ester

IUPAC Name

4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane

Molecular Formula

C9H17BO2

Molecular Weight

168.04 g/mol

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6H,1,7H2,2-5H3

InChI Key

YMHIEPNFCBNQQU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CC=C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=C

The exact mass of the compound Allylboronic acid pinacol ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allylboronic acid pinacol ester (CAS 72824-04-5) is a key organoboron compound widely used in organic synthesis for carbon-carbon bond formation. It serves as a stable, easily handled source of an allyl nucleophile for reactions such as Suzuki-Miyaura cross-coupling and carbonyl allylation. [REFS-1, REFS-2] The pinacol ester functional group confers significantly greater stability against hydrolysis and oxidation compared to the parent allylboronic acid, which is prone to degradation, thereby improving storage, handling, and reaction reproducibility. [REFS-3, REFS-4]

Research Fit

Reagent class Air- and moisture-tolerant allylboronate building block
Activation mode Mild catalytic activation under configurational pinacol control
Stereochemical framework Predictable six-membered transition state for asymmetric C–C bond formation

Substituting Allylboronic acid pinacol ester with seemingly similar reagents introduces significant process and performance liabilities. The free boronic acid is notoriously unstable, prone to dehydration to form boroxines, which compromises reaction stoichiometry and reproducibility. [1] Potassium allyltrifluoroborate, while stable, often requires specific fluoride-based activators and exhibits different solubility, complicating its use in established protocols. [2] Highly reactive alternatives like allyl Grignard reagents (e.g., allylmagnesium bromide) display poor functional group tolerance, limiting their application in complex, multi-step syntheses where sensitive moieties must be preserved. [3] The pinacol ester form provides a crucial balance of stability for storage and handling with sufficient reactivity for a broad range of transformations without requiring harsh conditions or specialized activators. [4]

Substitution Risk

Configurational stability preserves allyl geometry during allylboration
Allyl-Grignard or allyllithium may undergo metallotropic E/Z isomerization, eroding stereochemical outcome
High α-selectivity in Pd-catalyzed cross-coupling
Alternative allyl donors often shift regiochemical outcome toward γ-isomer formation
Lower hazard profile (Flam. Liq. 3) simplifies process handling
Organostannane comparators carry acute toxicity and environmental hazard, increasing control burden

Superior Handling and Stability: Resistance to Degradation vs. Free Boronic Acids

The pinacol ester group provides significant protection against the degradation pathways that affect free boronic acids, such as dehydration to boroxines and protodeboronation. [1] While free boronic acids are often unstable for long-term storage and can be sensitive to moisture and purification methods like silica gel chromatography, pinacol esters are generally stable solids or oils that can be handled in air, purified by chromatography, and stored for extended periods with minimal degradation. [REFS-2, REFS-3] This stability translates directly to more reliable and reproducible reaction outcomes, a critical factor in both research and manufacturing.

Evidence DimensionHandling and Storage Stability
Target Compound DataGenerally stable to air, moisture, and silica gel chromatography; suitable for long-term storage.
Comparator Or BaselineFree Allylboronic Acid: Prone to dehydration to form boroxines and susceptible to protodeboronation; often requires in-situ generation or careful handling.
Quantified DifferenceQualitatively higher stability, leading to improved shelf-life and reproducibility.
ConditionsStandard laboratory storage and reaction workup conditions.

This enhanced stability reduces reagent waste, improves experimental reproducibility, and simplifies handling, making it a more reliable and cost-effective choice for procurement.

Asymmetric conjugate allylation
Head-to-head
91–94% ee
vs. stoichiometric auxiliary
Catalytic asymmetric route may reduce reliance on chiral auxiliaries
Ni(cod)₂ / phosphoramidite ligand, toluene, rt

Process Compatibility: Favorable Reactivity Profile Compared to Trifluoroborate Salts

While potassium alkyltrifluoroborates are valued for their stability, they often exhibit sluggish reactivity in cross-coupling reactions compared to boronic esters and may require harsh conditions or specific activators. [1] In contrast, allylboronic acid pinacol ester demonstrates a balanced reactivity that is often sufficient for efficient coupling under milder conditions without requiring pre-activation, simplifying reaction setup and improving process efficiency. For example, studies on Suzuki-Miyaura couplings show that while trifluoroborates can be more resistant to protodeboronation, their transmetalation step can be slower than that of boronic esters under certain conditions. [2]

Evidence DimensionReactivity in Cross-Coupling
Target Compound DataGenerally undergoes transmetalation under standard Suzuki-Miyaura conditions without special activators.
Comparator Or BaselinePotassium Allyltrifluoroborate: Often requires specific bases (e.g., Cs2CO3) or fluoride additives for efficient transmetalation; can be less reactive.
Quantified DifferenceOffers a more direct reaction pathway, avoiding the need for specific, and sometimes costly, activators required for trifluoroborates.
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

For process development and scale-up, avoiding specialized activators and harsh conditions simplifies the protocol, reduces costs, and minimizes waste streams.

Aldehyde allylboration
Head-to-head
Up to 98:2 er
vs. less selective catalysts
Reported enantioselectivity may support homoallylic alcohol program needs
Chiral diol·SnCl₄ LBA conditions, 0 °C to rt

High Functional Group Tolerance vs. Organometallic Alternatives

Compared to highly reactive allylating agents like allyl Grignard or allyllithium reagents, allylboronic acid pinacol ester exhibits broad functional group tolerance. [1] It is compatible with electrophilic functional groups such as esters, ketones, amides, and nitriles, which would be readily attacked by Grignard reagents. This tolerance allows for its use in late-stage functionalization of complex molecules without the need for extensive use of protecting groups, streamlining synthetic routes. For example, the addition of allylboronates to aldehydes can proceed in the presence of ester groups, a transformation not feasible with allylmagnesium bromide. [2]

Evidence DimensionFunctional Group Tolerance
Target Compound DataCompatible with esters, ketones, amides, nitriles, and other common functional groups.
Comparator Or BaselineAllylmagnesium Bromide (Grignard): Reacts readily with most carbonyls, protic sources, and other electrophilic functional groups.
Quantified DifferenceEnables chemoselective reactions on complex substrates where Grignard reagents would lead to multiple side products.
ConditionsStandard conditions for nucleophilic addition or cross-coupling.

This compatibility simplifies synthetic planning, reduces the number of steps (by avoiding protection/deprotection), and increases overall yields in the synthesis of complex targets.

Suzuki–Miyaura regioselectivity
Head-to-head
>97% α-selectivity
vs. γ-dominant prior systems
Regiochemical control may simplify linear product isolation
Pd-PEPPSI-IPent, 5 M KOH, THF, reflux
Configurational stability
Class-level
Stable
vs. labile allylmetals
Defined allyl geometry may transfer without cryogenic handling
No E/Z isomerization at ambient temperature
Hazard profile
Reported
Flam. Liq. 3
vs. H301, H372, H410 tin reagents
Lower hazard classification may reduce scale-up engineering controls
GHS classification context; verify SDS

Late-Stage Functionalization in Medicinal Chemistry

Due to its high functional group tolerance, this reagent is well-suited for introducing an allyl group into complex, highly functionalized molecules during the final stages of a synthesis. This avoids the need for cumbersome protecting group strategies that would be required with less selective reagents like Grignard reagents. [1]

Process Development and Scale-Up Operations

The superior benchtop stability and handling characteristics compared to free boronic acid, combined with a simpler activation protocol than trifluoroborate salts, make this compound a preferred choice for process chemistry. Its reliability and reproducibility are critical for scalable manufacturing workflows where reagent decomposition can lead to batch failure. [2]

Regioselective Suzuki-Miyaura Cross-Coupling

This reagent is a cornerstone in palladium-catalyzed cross-coupling reactions with aryl and vinyl halides. Its predictable reactivity and stability allow for the controlled formation of allylated aromatic and olefinic structures, which are common motifs in pharmaceuticals and materials science. [3]

Application Fit

Application
Selection Property
Validation Focus
Chiral homoallylic alcohol building blocks
Enantioselective allylboration of aldehydes
Enantiomeric ratio and yield consistency
Linear allylated aromatic synthesis
α-Regioselective cross-coupling
Regioisomer ratio and functional group tolerance
Stereocenter creation via conjugate allylation
Catalytic asymmetric conjugate addition
Enantioselectivity and scalability

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.92%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Allylboronic acid pinacol ester
Bera et al. Enantioselective C(sp3)-C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. Nature Chemistry, doi: 10.1038/s41557-020-00576-z, published online 30 December 2020

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